2,6-Diethylphenylthiourea

Description

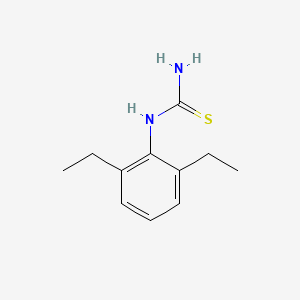

Structure

3D Structure

Properties

IUPAC Name |

(2,6-diethylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2S/c1-3-8-6-5-7-9(4-2)10(8)13-11(12)14/h5-7H,3-4H2,1-2H3,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQCMKQLHZQIUHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60179988 | |

| Record name | Thiourea, (2,6-diethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25343-30-0 | |

| Record name | 2,6-Diethylphenylthiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025343300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 25343-30-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176357 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiourea, (2,6-diethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 25343-30-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIETHYLPHENYLTHIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q734XI80JA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,6-Diethylphenylthiourea

This technical guide provides a comprehensive overview of 2,6-Diethylphenylthiourea, a substituted aromatic thiourea derivative. Due to the limited availability of data for this specific compound, this guide also draws upon information from closely related N-aryl and 2,6-dialkylphenylthiourea analogs to provide insights into its synthesis, potential biological activities, and mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Structure and Properties

2,6-Diethylphenylthiourea is an organic compound featuring a thiourea core substituted with a 2,6-diethylphenyl group. The presence of the bulky diethylphenyl moiety is expected to influence its physicochemical properties and biological interactions.

Table 1: Physicochemical Properties of 2,6-Diethylphenylthiourea and Related Compounds

| Property | 2,6-Diethylphenylthiourea (Predicted) | N-(2,6-Dimethylphenyl)thiourea | N,N'-Diethylthiourea |

| Molecular Formula | C₁₁H₁₆N₂S | C₉H₁₂N₂S | C₅H₁₂N₂S |

| Molecular Weight | 208.32 g/mol | 180.27 g/mol | 132.23 g/mol |

| Melting Point | 196-198 °C | 195 °C | 78 °C[1] |

| Boiling Point | 319.3 °C at 760 mmHg | 284.4 °C (Predicted) | Decomposes[1] |

| XLogP3 | 3.2 | 1.9 | - |

| Hydrogen Bond Donor Count | 2 | 2 | 2 |

| Hydrogen Bond Acceptor Count | 1 | 1 | 1 |

Data for 2,6-Diethylphenylthiourea and N-(2,6-Dimethylphenyl)thiourea are based on predicted values from publicly available chemical databases. Data for N,N'-Diethylthiourea is from experimental sources.

Synthesis

The synthesis of N-aryl thioureas like 2,6-Diethylphenylthiourea can be achieved through several established methods. The most common approach involves the reaction of an aryl isothiocyanate with an amine or the reaction of an aryl amine with a source of thiocarbonyl.

Experimental Protocol: Synthesis from Aryl Amine and Ammonium Thiocyanate

This protocol is a general method adapted for the synthesis of N-aryl thioureas and can be applied to produce 2,6-Diethylphenylthiourea.

Materials:

-

2,6-Diethylaniline

-

Ammonium thiocyanate

-

Acetyl chloride

-

Acetone (anhydrous)

-

Hydrochloric acid (HCl)

-

Distilled water

-

Ethanol

Procedure:

-

In a round-bottom flask, a solution of acetyl chloride (0.10 mol) in anhydrous acetone (30 ml) is added dropwise to a suspension of ammonium thiocyanate (0.10 mol) in acetone (30 ml).

-

The reaction mixture is refluxed for 30 minutes to form acetyl isothiocyanate in situ.

-

After cooling to room temperature, a solution of 2,6-diethylaniline (0.10 mol) in acetone (10 ml) is added to the mixture.

-

The resulting mixture is then refluxed for an additional 3 hours.

-

Upon completion of the reaction, the mixture is poured into acidified cold water.

-

The precipitated solid product, 2,6-Diethylphenylthiourea, is collected by filtration.

-

The crude product is washed with cold water and can be further purified by recrystallization from a suitable solvent such as ethanol.[2]

Diagram 1: General Synthesis of N-Aryl Thioureas

Caption: Synthetic pathway for 2,6-Diethylphenylthiourea.

Potential Biological Activities and Mechanism of Action

While specific biological data for 2,6-Diethylphenylthiourea is scarce, the broader class of thiourea derivatives exhibits a wide range of pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[3][4][5] The biological activity is often attributed to the thiourea moiety's ability to form hydrogen bonds and coordinate with metal ions in biological systems.

Antimicrobial Activity

Many thiourea derivatives have demonstrated significant activity against various bacterial and fungal strains. The proposed mechanism often involves the disruption of cellular processes or inhibition of essential enzymes in the pathogens. For instance, some fluorinated thiourea derivatives carrying sulfonamide moieties have shown potent antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 1.95 to 15.63 µg/mL against various bacteria and fungi.[3]

Table 2: Antimicrobial Activity of Selected Thiourea Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

| Fluorinated pyridine derivative 4a | B. subtilis | 1.95 | [3] |

| Fluorinated pyridine derivative 4a | S. pneumoniae | 3.9 | [3] |

| Fluorinated pyridine derivative 4a | P. aeruginosa | 7.81 | [3] |

| Fluorinated pyridine derivative 4a | E. coli | 15.63 | [3] |

| Fluorinated pyridine derivative 4a | A. fumigatus | 7.81 | [3] |

Anticancer Activity

Thiourea derivatives have been investigated for their potential as anticancer agents. Their mechanism of action can involve the inhibition of protein tyrosine kinases (PTKs) like the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in cancer cells. Inhibition of EGFR signaling can disrupt cancer cell proliferation and survival pathways. Some novel N-substituted thiourea derivatives have shown to inhibit cell proliferation in human lung carcinoma cell lines with IC₅₀ values ranging from 2.5 to 12.9 µM.[6]

Table 3: Anticancer Activity of Selected Thiourea Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Compound 5a (DC27) | Human Lung Carcinoma | 2.5 - 12.9 | [6] |

| Fluorinated pyridine derivative 4a | HepG2 (Liver Carcinoma) | 4.8 µg/mL | [3] |

| Compound 3c | HepG2 (Liver Carcinoma) | ~18.8 µg/mL (similar to cisplatin) | [3] |

Diagram 2: EGFR Signaling Inhibition by Thiourea Derivatives

Caption: Potential mechanism of anticancer activity.

Enzyme Inhibition

Certain thiourea derivatives have been identified as potent inhibitors of various enzymes, such as cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BChE).[7] These enzymes are crucial in the nervous system, and their inhibition is a key strategy in the treatment of neurodegenerative diseases. For example, 1-(3-chlorophenyl)-3-cyclohexylthiourea exhibited IC₅₀ values of 50 and 60 µg/mL against AChE and BChE, respectively.[7]

Table 4: Enzyme Inhibition by Selected Thiourea Derivatives

| Compound | Enzyme | IC₅₀ (µg/mL) | Reference |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | AChE | 50 | [7] |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | BChE | 60 | [7] |

| 1-(1,1-dibutyl)-3-phenylthiourea | AChE | 58 | [7] |

| 1-(1,1-dibutyl)-3-phenylthiourea | BChE | 63 | [7] |

Experimental Protocols for Biological Assays

The following are generalized protocols for assessing the biological activity of thiourea derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against various microorganisms.

Procedure:

-

Prepare a stock solution of 2,6-Diethylphenylthiourea in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of the compound on cancer cell lines.

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of 2,6-Diethylphenylthiourea and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Diagram 3: General Workflow for Biological Evaluation

Caption: Workflow for assessing biological activity.

Conclusion

2,6-Diethylphenylthiourea belongs to a class of compounds with significant potential in medicinal chemistry. While specific data for this molecule is limited, the extensive research on related thiourea derivatives suggests that it is likely to possess interesting biological activities. The synthetic routes are well-established, allowing for its preparation and subsequent screening in various biological assays. Further research is warranted to fully elucidate the specific properties and potential therapeutic applications of 2,6-Diethylphenylthiourea. This guide provides a foundational framework for researchers interested in exploring this and other related thiourea compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. 3-Acetyl-1-(2,6-dimethylphenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1-(2,6-Diethylphenyl)thiourea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2,6-diethylphenyl)thiourea, a substituted thiourea derivative of interest in medicinal chemistry and drug development. The document details its chemical structure, IUPAC nomenclature, and physicochemical properties. A detailed experimental protocol for its synthesis is provided, alongside a summary of the known biological activities of closely related thiourea compounds. While specific signaling pathways for this particular derivative are not yet fully elucidated in publicly available literature, this guide outlines the general mechanisms of action for thiourea derivatives, providing a foundation for future research and development efforts.

Chemical Structure and Nomenclature

The chemical structure of 1-(2,6-diethylphenyl)thiourea is characterized by a thiourea core linked to a 2,6-diethylphenyl group.

IUPAC Name: 1-(2,6-diethylphenyl)thiourea

Synonyms: N-(2,6-diethylphenyl)thiourea, 2,6-Diethylphenylthiourea

Chemical Formula: C₁₁H₁₆N₂S

Molecular Weight: 208.33 g/mol

Structure:

(Where Ph(Et)₂ represents a phenyl group with two ethyl substituents at positions 2 and 6)

Physicochemical Properties

Quantitative data for 1-(2,6-diethylphenyl)thiourea is limited. The following table summarizes available experimental data and predicted values, along with data for the closely related analogue, 1-(2,6-dimethylphenyl)-2-thiourea, for comparative purposes.

| Property | 1-(2,6-Diethylphenyl)thiourea | 1-(2,6-Dimethylphenyl)-2-thiourea |

| Melting Point (°C) | 185-186[1] | 195[2] |

| Boiling Point (°C) | Predicted: 319.3 | Predicted: 284.4 ± 50.0[2] |

| Density (g/cm³) | Predicted: 1.137 | Predicted: 1.200 ± 0.06[2] |

| Solubility | No data available | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 10 mg/ml[2] |

| pKa | No data available | Predicted: 13.15 ± 0.70[2] |

| LogP (XLogP3) | 3.2 | No direct data, but likely similar |

Experimental Protocols

Synthesis of 1-(2,6-Diethylphenyl)thiourea

The following protocol is adapted from the synthesis of 3-acetyl-1-(2,6-dimethylphenyl)thiourea and is a general method for the preparation of N-substituted thioureas.[2]

Materials:

-

2,6-diethylaniline

-

Ammonium thiocyanate

-

Acetyl chloride

-

Acetone (anhydrous)

-

Hydrochloric acid (HCl)

-

Distilled water

Procedure:

-

Formation of Acetyl Isothiocyanate: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a suspension of ammonium thiocyanate (0.10 mol) in anhydrous acetone (30 ml) is prepared. To this suspension, a solution of acetyl chloride (0.10 mol) in acetone (30 ml) is added dropwise with stirring.

-

The reaction mixture is then refluxed for 30 minutes.

-

Reaction with 2,6-Diethylaniline: After cooling the mixture to room temperature, a solution of 2,6-diethylaniline (0.10 mol) in acetone (10 ml) is added.

-

The resulting mixture is refluxed for an additional 3 hours.

-

Precipitation and Purification: The reaction mixture is poured into acidified cold water (water with a small amount of HCl).

-

The precipitate of 1-(2,6-diethylphenyl)thiourea is collected by filtration.

-

The crude product is recrystallized from a suitable solvent, such as acetonitrile, to a constant melting point to obtain the purified compound.

Workflow for the Synthesis of 1-(2,6-Diethylphenyl)thiourea:

Caption: Synthetic workflow for 1-(2,6-diethylphenyl)thiourea.

Biological Activity and Potential Mechanisms of Action

While specific biological data for 1-(2,6-diethylphenyl)thiourea is not extensively available, the broader class of thiourea derivatives has been shown to exhibit a wide range of biological activities.[3][4] These activities are generally attributed to the ability of the thiourea moiety to act as a hydrogen bond donor and acceptor, as well as the lipophilic nature of the aryl substituent.

General Biological Activities of Thiourea Derivatives

-

Antimicrobial Activity: Thiourea derivatives have demonstrated activity against a variety of bacterial and fungal pathogens.[3][5][6] The proposed mechanism often involves the disruption of essential cellular processes.

-

Anticancer Activity: Many thiourea derivatives have shown potent antiproliferative effects against various cancer cell lines.[3][7] Their mechanisms are thought to involve interactions with DNA, inhibition of key enzymes like kinases, and induction of apoptosis.[7]

-

Antioxidant Activity: Several thiourea derivatives have been reported to possess antioxidant properties, likely through scavenging of free radicals.[3][8]

-

Enzyme Inhibition: The thiourea scaffold is present in inhibitors of various enzymes, including tyrosinase, cholinesterases, and α-amylase.[9][10]

Postulated Signaling Pathway Involvement

Based on the activities of related compounds, 1-(2,6-diethylphenyl)thiourea could potentially interact with several key signaling pathways implicated in disease. The following diagram illustrates a generalized potential mechanism of action for a substituted thiourea derivative with anticancer properties.

Caption: Postulated mechanism of anticancer action for a thiourea derivative.

Conclusion and Future Directions

1-(2,6-diethylphenyl)thiourea is a readily synthesizable compound belonging to a class of molecules with demonstrated and varied biological activities. The presence of the bulky, lipophilic 2,6-diethylphenyl group is likely to significantly influence its pharmacokinetic and pharmacodynamic properties compared to other substituted thioureas.

Future research should focus on:

-

Quantitative determination of physicochemical properties: Experimental validation of properties such as solubility, pKa, and LogP is essential for drug development.

-

Comprehensive biological screening: Systematic evaluation of its antimicrobial, anticancer, and antioxidant activities, including determination of IC₅₀/MIC values against a panel of cell lines and microbial strains.

-

Mechanism of action studies: Identification of specific molecular targets and elucidation of the signaling pathways modulated by 1-(2,6-diethylphenyl)thiourea.

-

Structure-activity relationship (SAR) studies: Synthesis and evaluation of analogues to optimize potency and selectivity.

This technical guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of 1-(2,6-diethylphenyl)thiourea and its derivatives.

References

- 1. Thiourea derivatives inhibit key diabetes-associated enzymes and advanced glycation end-product formation as a treatment for diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Acetyl-1-(2,6-dimethylphenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. csdlkhoahoc.hueuni.edu.vn [csdlkhoahoc.hueuni.edu.vn]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. researchgate.net [researchgate.net]

In-depth Technical Guide on the Core Mechanism of Action of 2,6-Diethylphenylthiourea

To the esteemed researchers, scientists, and drug development professionals,

This document serves as a guide concerning the mechanism of action of 2,6-Diethylphenylthiourea. Following a comprehensive review of available scientific literature, it must be noted that detailed studies elucidating the specific molecular mechanism of action, quantifiable biological activity, and associated signaling pathways for 2,6-Diethylphenylthiourea are not presently available in the public domain.

Initial investigations into compounds with similar structural motifs, such as "Thio-2," revealed a distinct chemical entity, N-ethyl-4-(6-methylbenzo[d]thiazol-2-yl)aniline, which has been studied for its role in inhibiting androgen receptor (AR) signaling and its postulated interaction with BCL-2-associated athanogene-1 (BAG-1) isoforms. However, it is crucial to emphasize that Thio-2 is not 2,6-Diethylphenylthiourea , and therefore, its mechanism of action cannot be attributed to the subject of this guide.

The general class of thiourea derivatives has been associated with a broad range of biological activities, including but not limited to:

-

Enzyme Inhibition: Various thiourea-containing molecules have demonstrated inhibitory effects against enzymes such as cholinesterase, tyrosinase, α-amylase, and α-glucosidase.

-

Antimicrobial Activity: Antibacterial and antifungal properties have been reported for numerous thiourea derivatives.

-

Anticancer Potential: Some derivatives have been investigated for their cytotoxic effects against various cancer cell lines.

-

Antioxidant Properties: The thiourea scaffold has been associated with radical scavenging and antioxidant activities.

While these general activities of the broader chemical class are documented, specific quantitative data (such as IC₅₀ or Kᵢ values), detailed experimental protocols for its specific targets, and elucidated signaling pathways directly related to 2,6-Diethylphenylthiourea have not been identified in the current body of scientific literature.

Future Directions

The absence of specific data on 2,6-Diethylphenylthiourea highlights a gap in the current scientific knowledge. Future research endeavors could focus on:

-

Target Identification and Validation: Screening 2,6-Diethylphenylthiourea against various cellular targets to identify its primary mechanism of action.

-

Biochemical and Cellular Assays: Conducting detailed in vitro and in vivo studies to quantify its biological effects and determine its potency and efficacy.

-

Signaling Pathway Analysis: Investigating the downstream molecular pathways affected by 2,6-Diethylphenylthiourea to understand its cellular consequences.

Conclusion

At present, a detailed technical guide on the core mechanism of action of 2,6-Diethylphenylthiourea cannot be comprehensively compiled due to a lack of specific research on this particular compound. The scientific community is encouraged to undertake focused studies to elucidate its biological functions, which would be of significant value to the fields of pharmacology and drug development. This document will be updated as new, peer-reviewed data becomes available.

Biological Activity Screening of 2,6-Diethylphenylthiourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated biological activities of 2,6-diethylphenylthiourea and a framework for its experimental screening. Thiourea derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including antimicrobial and anticancer properties. While specific biological screening data for 2,6-diethylphenylthiourea is not extensively available in the public domain, this document extrapolates potential activities based on the known structure-activity relationships of analogous phenylthiourea compounds. Detailed experimental protocols for antimicrobial and anticancer evaluation are provided to guide researchers in the investigation of this and similar molecules. Furthermore, this guide outlines a plausible mechanism of action and signaling pathways that are likely to be modulated by this class of compounds.

Introduction

Thiourea derivatives are characterized by the presence of a thiocarbonyl group flanked by two nitrogen atoms. This scaffold is of significant interest in medicinal chemistry due to its ability to engage in hydrogen bonding and coordinate with metal ions, leading to a wide array of biological activities.[1] Phenylthiourea derivatives, in particular, have been the subject of extensive research, with substitutions on the phenyl ring playing a crucial role in modulating their pharmacological profiles. The compound 2,6-diethylphenylthiourea (CAS No. 25343-30-0)[2], with its sterically hindered phenyl ring, presents an interesting candidate for biological evaluation. This guide serves as a resource for researchers looking to explore the potential therapeutic applications of this specific derivative.

Synthesis of 2,6-Diethylphenylthiourea

The synthesis of N-monosubstituted thioureas is typically achieved through the reaction of an amine with an isothiocyanate. A representative protocol for a similar compound, 3-acetyl-1-(2,6-dimethylphenyl)thiourea, involves the in-situ formation of acetyl isothiocyanate followed by reaction with the corresponding aniline.[3] A plausible synthetic route for 2,6-diethylphenylthiourea would involve the reaction of 2,6-diethylaniline with an appropriate isothiocyanate source.

Anticipated Biological Activities and Data Presentation

Antimicrobial Activity

Thiourea derivatives are known to possess significant antibacterial and antifungal properties. The presence of lipophilic groups on the phenyl ring can enhance antimicrobial efficacy. For instance, N-benzoylthiourea derivatives with halogen substitutions have demonstrated potent activity against various bacterial strains.[4] It is hypothesized that 2,6-diethylphenylthiourea may exhibit activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Table 1: Hypothetical Antimicrobial Activity Profile for 2,6-Diethylphenylthiourea

| Microbial Strain | Assay Type | Expected Endpoint | Predicted Value (µg/mL) |

| Staphylococcus aureus | Broth Microdilution | MIC | 16 - 128 |

| Escherichia coli | Broth Microdilution | MIC | 32 - 256 |

| Candida albicans | Broth Microdilution | MIC | 8 - 64 |

Note: The values in this table are predictive and based on the activities of other substituted phenylthiourea derivatives. Experimental verification is required.

Anticancer Activity

A significant body of research has highlighted the anticancer potential of thiourea derivatives.[5] These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The mechanism of action is often attributed to the inhibition of key signaling pathways involved in cancer progression. Diarylthiourea derivatives have shown promise as anticancer agents, and it is plausible that 2,6-diethylphenylthiourea could exhibit cytotoxic effects against cancer cells.[6]

Table 2: Hypothetical Anticancer Activity Profile for 2,6-Diethylphenylthiourea

| Cancer Cell Line | Assay Type | Expected Endpoint | Predicted Value (µM) |

| MCF-7 (Breast) | MTT Assay | IC₅₀ | 10 - 50 |

| HCT116 (Colon) | MTT Assay | IC₅₀ | 15 - 75 |

| A549 (Lung) | MTT Assay | IC₅₀ | 20 - 100 |

Note: The values in this table are predictive and based on the activities of other substituted phenylthiourea derivatives. Experimental verification is required.

Experimental Protocols

The following are detailed methodologies for the preliminary biological screening of 2,6-diethylphenylthiourea.

Antimicrobial Susceptibility Testing

This method provides a preliminary assessment of antimicrobial activity.

-

Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline, adjusted to a 0.5 McFarland turbidity standard.

-

Plate Inoculation: Uniformly streak the microbial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.

-

Disk Application: Impregnate sterile paper disks (6 mm diameter) with a known concentration of 2,6-diethylphenylthiourea dissolved in a suitable solvent (e.g., DMSO). Place the disks onto the inoculated agar surface.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Result Interpretation: Measure the diameter of the zone of growth inhibition around each disk. A larger zone diameter indicates greater antimicrobial activity.

References

- 1. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]

- 2. echemi.com [echemi.com]

- 3. 3-Acetyl-1-(2,6-dimethylphenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes [mdpi.com]

- 5. 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US6787161B2 - Anti-cancer compounds - Google Patents [patents.google.com]

The Fortuitous Discovery and Pharmacological Evolution of Substituted Phenylthioureas: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fascinating journey of substituted phenylthioureas, from an accidental laboratory discovery to their establishment as a versatile scaffold in modern medicinal chemistry. This document provides a comprehensive overview of their history, synthesis, and diverse biological activities, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols, quantitative structure-activity relationship (QSAR) data, and visualizations of key signaling pathways and experimental workflows are presented to serve as a valuable resource for researchers in the field.

A Serendipitous Beginning: The Discovery of Phenylthiourea's Dual Nature

The story of phenylthiourea (PTU) begins not in the realm of medicine, but in the fascinating world of genetics and sensory perception. In 1931, a chemist at DuPont, Arthur Fox, accidentally released a cloud of phenylthiocarbamide (PTC), another name for phenylthiourea, in his laboratory.[1][2][3] A colleague complained of a bitter taste, while Fox himself, much closer to the dust, tasted nothing.[1][2][4] This peculiar observation led to further investigations by L.H. Snyder in 1931, who concluded that the inability to taste PTC is a recessive genetic trait.[1] This discovery was a landmark in human genetics, and for a time, PTC tasting was even used in paternity tests before the advent of DNA markers.[2][4][5] The ability to taste PTC is now known to be associated with polymorphisms in the TAS2R38 taste receptor gene.[2]

While the initial focus was on its taste properties, the inherent bioactivity of the phenylthiourea scaffold did not go unnoticed. The presence of the thiourea moiety, a structural analogue of urea, hinted at its potential to interact with biological systems.[6] Early investigations in the 1940s identified phenylthiourea as an inhibitor of phenoloxidase, a key enzyme in melanization.[7] This marked the beginning of a shift in the scientific community's perception of phenylthioureas, from a genetic curiosity to a promising pharmacophore. Over the following decades, medicinal chemists began to systematically synthesize and evaluate substituted phenylthiourea derivatives, uncovering a wide spectrum of biological activities and paving the way for their development as therapeutic agents.[5][6]

Synthetic Strategies for Substituted Phenylthioureas

The synthesis of substituted phenylthioureas can be achieved through several methods. The most common approaches involve the reaction of an amine with an isothiocyanate or the reaction of an amine with a source of thiocarbonyl.

General Synthesis from an Isothiocyanate

A widely used method for preparing N,N'-disubstituted thioureas is the reaction of a primary or secondary amine with an isothiocyanate.

Experimental Protocol:

-

Materials and Equipment:

-

Appropriately substituted phenyl isothiocyanate

-

Primary or secondary amine

-

Anhydrous solvent (e.g., ethanol, dichloromethane, tetrahydrofuran)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Standard laboratory glassware for work-up and purification

-

Rotary evaporator

-

Silica gel for column chromatography (if necessary)

-

-

General Synthetic Procedure:

-

Dissolve the substituted phenyl isothiocyanate (1.0 equivalent) in the chosen anhydrous solvent in a round-bottom flask.

-

To the stirred solution, add the primary or secondary amine (1.0-1.2 equivalents) dropwise at room temperature. For less reactive amines, the reaction mixture may be heated to reflux.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, if the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

-

Synthesis from an Amine and Ammonium Thiocyanate

This method is particularly useful for the synthesis of N-monosubstituted phenylthioureas from the corresponding aniline.

Experimental Protocol:

-

Materials and Equipment:

-

Substituted aniline

-

Hydrochloric acid (HCl)

-

Ammonium thiocyanate (NH₄SCN)

-

Water

-

Round-bottom flask

-

Heating mantle and reflux condenser

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for filtration

-

-

General Synthetic Procedure:

-

In a round-bottom flask, dissolve the substituted aniline (0.1 mole) in a solution of hydrochloric acid (e.g., 9 mL of concentrated HCl in 25 mL of water).

-

Heat the solution at 60-70°C for approximately 1 hour.[8]

-

Cool the mixture and slowly add ammonium thiocyanate (0.1 mole).[8]

-

Reflux the resulting solution for about 4 hours.[8]

-

After reflux, add water (e.g., 20 mL) and stir continuously as the product crystallizes.

-

Filter the solid product, wash with cold water, and dry to obtain the substituted phenylthiourea.[8]

-

A microwave-assisted variation of this protocol can significantly reduce the reaction time to around 15 minutes.[8]

Biological Activities and Therapeutic Potential

Substituted phenylthioureas exhibit a remarkable range of biological activities, making them a subject of intense research in drug discovery. Their therapeutic potential spans across oncology, infectious diseases, and inflammatory conditions.

Anticancer Activity

A significant body of research has focused on the anticancer properties of substituted phenylthioureas. These compounds have demonstrated cytotoxicity against a variety of cancer cell lines.

Quantitative Data on Anticancer Activity:

| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |

| N-(4-t-butylbenzoyl)-N'-phenylthiourea | MCF-7 (Breast) | Not specified, but cytotoxic | [9] |

| N-(4-t-butylbenzoyl)-N'-phenylthiourea | T47D (Breast) | Not specified, but cytotoxic | [9] |

| N-(4-t-butylbenzoyl)-N'-phenylthiourea | HeLa (Cervical) | Not specified, but cytotoxic | [9] |

| Diarylthiourea (Compound 4) | MCF-7 (Breast) | 338.33 ± 1.52 | [7] |

| Thiazolyl pyrazoline 7g | A549 (Lung) | 3.92 | [10] |

| Thiazolyl pyrazoline 7m | A549 (Lung) | 6.53 | [10] |

| Thiazolyl pyrazoline 7g | T-47D (Breast) | 0.88 | [10] |

| Thiazolyl pyrazoline 7m | T-47D (Breast) | 0.75 | [10] |

Mechanism of Anticancer Action: Inhibition of EGFR Signaling

One of the primary mechanisms underlying the anticancer activity of many substituted phenylthioureas is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.

Substituted phenylthiourea derivatives can act as EGFR inhibitors, binding to the ATP-binding site of the kinase domain and preventing its autophosphorylation and subsequent activation of downstream signaling. Molecular docking studies have suggested that these compounds can form hydrogen bonds with key residues like Met793 in the EGFR active site.

Antimicrobial and Antiviral Activity

Substituted phenylthioureas have also demonstrated significant potential as antimicrobial and antiviral agents.

Quantitative Data on Antimicrobial and Antiviral Activity:

| Compound/Derivative | Target Organism/Virus | IC₅₀ (µM) / Activity | Reference |

| N-phenyl-N'-(m-aminophenyl)thiourea | Picornavirus | High in vitro activity | [11] |

| N-phenyl-N'-(3-hydroxyphenyl)thiourea | Coxsackie virus B1, B3, A7 | Two- to three-fold reduction in mortality in mice | [3] |

| N-phenyl-N'-(4-carboxy-5-hydroxyphenyl)thiourea | Coxsackie virus B1, B3, A7 | Two- to three-fold reduction in mortality in mice | [3] |

| Acylthiourea derivative 1 | Vaccinia virus | EC₅₀ = 0.25 | [12] |

| Acylthiourea derivative 1 | La Crosse virus | EC₅₀ = 0.27 | [12] |

| Acylthiourea derivative 10m | Influenza A (H1N1) | EC₅₀ = 0.0008 | [13] |

| Phenyl 1,3-thiazolidin-4-one sulfonyl derivatives | Herpes simplex virus-1, Vaccinia virus, Human Coronavirus (229E) | Considerable activity | [14] |

| Carbonyl thiourea derivatives | Acanthamoeba sp. | IC₅₀ values reported | [15] |

Anti-inflammatory Activity

The anti-inflammatory properties of substituted phenylthioureas are another promising area of investigation. These compounds have been shown to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).

Quantitative Data on Anti-inflammatory Activity:

| Compound/Derivative | Target Enzyme | IC₅₀ (µM) | Reference |

| Naproxen derivative 4 (m-anisidine) | 5-LOX | 0.30 | [16][17] |

| Naproxen derivative 7 (N-methyl tryptophan methyl ester) | In vivo anti-inflammatory | 54.12% inhibition of paw edema | [16] |

| 1-nicotinoyl-3-(meta-nitrophenyl)-thiourea | In vivo anti-inflammatory | 57.9% inhibition of carrageenan edema | [18] |

Mechanism of Anti-inflammatory Action: Inhibition of NF-κB Signaling

The transcription factor nuclear factor-kappa B (NF-κB) is a key regulator of the inflammatory response. In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Certain substituted phenylthiourea derivatives have been shown to inhibit the NF-κB signaling pathway by preventing the phosphorylation of IκBα, thereby blocking the release and nuclear translocation of NF-κB.[19][20]

Key Experimental Protocols

This section provides detailed protocols for key in vitro assays used to evaluate the biological activity of substituted phenylthiourea derivatives.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines and to determine their half-maximal inhibitory concentration (IC₅₀).

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Substituted phenylthiourea derivatives

-

Dimethyl sulfoxide (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the substituted phenylthiourea derivatives in cell culture medium. The final DMSO concentration should not exceed 0.5%.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plate for 72 hours.

-

After incubation, add 20 µL of MTT solution to each well and incubate for 1.5 - 4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value using appropriate software.

-

Tyrosinase Inhibition Assay

This assay measures the ability of compounds to inhibit the enzyme tyrosinase, which is involved in melanin synthesis.

-

Materials:

-

Mushroom tyrosinase

-

L-DOPA (3,4-dihydroxy-L-phenylalanine)

-

Potassium phosphate buffer (pH 6.8)

-

Substituted phenylthiourea derivatives

-

Kojic acid (positive control)

-

96-well plate

-

Microplate reader

-

-

Procedure:

-

Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.

-

Prepare a fresh solution of L-DOPA in phosphate buffer.

-

Prepare serial dilutions of the substituted phenylthiourea derivatives and kojic acid in the buffer.

-

In a 96-well plate, add the following to each well:

-

Test wells: 20 µL of test compound dilution + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.

-

Control wells: 20 µL of vehicle + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.

-

Blank wells: 20 µL of test compound dilution + 140 µL of phosphate buffer (no enzyme).

-

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 40 µL of L-DOPA solution to all wells.

-

Incubate the plate at 37°C for 20 minutes.

-

Measure the absorbance at 475 nm to determine the formation of dopachrome.

-

Calculate the percentage of tyrosinase inhibition and the IC₅₀ value.

-

Drug Discovery and Development Workflow

The development of novel therapeutic agents based on the substituted phenylthiourea scaffold typically follows a structured workflow, from initial hit identification to preclinical candidate selection.

Conclusion and Future Perspectives

Substituted phenylthioureas have evolved from a serendipitous discovery in the field of genetics to a highly versatile and privileged scaffold in medicinal chemistry. Their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, underscore their potential for the development of novel therapeutics. The straightforward synthesis and the amenability to structural modification make them an attractive starting point for drug discovery campaigns.

Future research in this area will likely focus on several key aspects:

-

Target Identification and Validation: Elucidating the precise molecular targets and mechanisms of action for various substituted phenylthiourea derivatives will be crucial for their rational design and optimization.

-

Selectivity and Safety: Improving the selectivity of these compounds for their intended targets over off-targets will be essential to minimize potential side effects and enhance their therapeutic index.

-

Drug Delivery and Formulation: Developing effective drug delivery systems and formulations will be important for improving the pharmacokinetic and pharmacodynamic properties of promising lead compounds.

-

Combination Therapies: Exploring the potential of substituted phenylthioureas in combination with existing therapies could lead to synergistic effects and overcome drug resistance.

The rich history and the broad spectrum of biological activities of substituted phenylthioureas suggest that this remarkable class of compounds will continue to be a fertile ground for the discovery of new and effective medicines.

References

- 1. Faster workflows boost drug discovery in natural product-based screening | Frederick National Laboratory [frederick.cancer.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antiviral activity of N-phenyl-N'-aryl- or alkylthiourea derivatives in Coxsackie virus infections in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of (4-Phenylamino)quinazoline Alkylthiourea Derivatives as Novel NF-κB Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. ijcrt.org [ijcrt.org]

- 9. scribd.com [scribd.com]

- 10. dovepress.com [dovepress.com]

- 11. Structure-activity relationship of diphenylthiourea antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phenylthiourea | C7H8N2S | CID 676454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [PDF] Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review | Semantic Scholar [semanticscholar.org]

- 16. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. e3s-conferences.org [e3s-conferences.org]

- 19. From EGFR kinase inhibitors to anti-inflammatory drugs: Optimization and biological evaluation of (4-(phenylamino)quinazolinyl)-phenylthiourea derivatives as novel NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 2,6-Diethylphenylthiourea Interactions: A Technical Guide

This guide provides a comprehensive overview of the in silico methodologies for modeling the interactions of 2,6-Diethylphenylthiourea. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the computational analysis of this compound. While specific experimental data on the binding interactions of 2,6-Diethylphenylthiourea is not extensively available in public literature, this document outlines a robust framework for such investigations based on established computational techniques and findings for structurally related thiourea derivatives.

Introduction to 2,6-Diethylphenylthiourea and In Silico Modeling

2,6-Diethylphenylthiourea is an organosulfur compound belonging to the thiourea class. Thiourea derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3] In silico modeling, which encompasses a variety of computational techniques, plays a crucial role in modern drug discovery by predicting the interactions between small molecules and their biological targets, thereby guiding further experimental studies.[4][5] This guide will detail the application of molecular docking and molecular dynamics simulations to elucidate the potential interactions of 2,6-Diethylphenylthiourea with a hypothetical biological target.

Hypothetical Target Selection: Sirtuin-1 (SIRT1)

For the purpose of this guide, we will consider Sirtuin-1 (SIRT1) as a hypothetical biological target for 2,6-Diethylphenylthiourea. SIRT1 is a histone deacetylase that has been identified as a target for some thiourea derivatives in the context of cancer research.[6] The methodologies described herein can, however, be adapted to other relevant protein targets.

In Silico Modeling Workflow

A typical in silico workflow to investigate the interaction of a small molecule like 2,6-Diethylphenylthiourea with a protein target involves several key stages, from system preparation to data analysis.

Caption: A generalized workflow for the in silico evaluation of 2,6-Diethylphenylthiourea.

Experimental Protocols

System Preparation

Objective: To prepare the three-dimensional structures of the ligand (2,6-Diethylphenylthiourea) and the receptor (SIRT1) for simulation.

Methodology:

-

Ligand Preparation:

-

The 3D structure of 2,6-Diethylphenylthiourea can be built using software such as Avogadro or obtained from chemical databases like PubChem.

-

The geometry of the ligand is then optimized using a quantum mechanical method, such as Density Functional Theory (DFT) with a B3LYP functional and a 6-31G(d,p) basis set, to obtain a low-energy conformation.

-

Partial charges are assigned using a suitable method, for instance, the Gasteiger-Hückel method.

-

-

Receptor Preparation:

-

The crystal structure of the target protein (e.g., SIRT1, PDB ID: 4I5I) is downloaded from the Protein Data Bank (PDB).[6]

-

All water molecules and co-crystallized ligands are removed from the PDB file.

-

Polar hydrogen atoms are added to the protein structure, and non-polar hydrogens are merged.

-

The protonation states of ionizable residues are assigned based on the physiological pH of 7.4.

-

Partial charges and atom types are assigned using a force field such as AMBER or CHARMM.

-

Molecular Docking

Objective: To predict the preferred binding orientation of 2,6-Diethylphenylthiourea within the active site of SIRT1 and to estimate the binding affinity.

Methodology:

-

Grid Generation: A grid box is defined around the active site of the receptor. The dimensions and center of the grid are chosen to encompass the binding pocket.

-

Docking Simulation: Software such as AutoDock Vina or GOLD is used to perform the docking calculations.[5][7] The ligand is treated as flexible, while the receptor is typically kept rigid.

-

Pose Selection and Analysis: The docking results are a series of binding poses ranked by their predicted binding affinities (scoring function). The pose with the lowest binding energy is generally considered the most favorable. This pose is then visually inspected for key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the active site residues.

Caption: A schematic representation of a typical molecular docking workflow.

Molecular Dynamics (MD) Simulation

Objective: To study the dynamic behavior of the protein-ligand complex over time and to assess the stability of the predicted binding pose.

Methodology:

-

System Setup: The best-ranked protein-ligand complex from molecular docking is placed in a periodic box of explicit solvent (e.g., TIP3P water model). Counter-ions (e.g., Na+ or Cl-) are added to neutralize the system.

-

Energy Minimization: The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries.

-

Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at constant pressure (e.g., 1 atm) to ensure the solvent molecules are properly distributed around the solute. This is typically done in two phases: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature).

-

Production Run: A production MD simulation is run for a significant period (e.g., 100 nanoseconds) to generate a trajectory of the system's dynamics. Software such as GROMACS or AMBER is commonly used for these simulations.[8][9][10]

-

Trajectory Analysis: The resulting trajectory is analyzed to evaluate the stability of the complex. Key metrics include the Root Mean Square Deviation (RMSD) of the protein and ligand, Root Mean Square Fluctuation (RMSF) of protein residues, and the number and duration of intermolecular hydrogen bonds.

Data Presentation

Quantitative data from in silico modeling should be presented in a clear and organized manner to facilitate comparison and interpretation. The following tables illustrate how such data could be summarized.

Table 1: Hypothetical Molecular Docking Results for 2,6-Diethylphenylthiourea with SIRT1

| Binding Pose | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

| 1 | -8.5 | Phe297, Ile347, Val445 | Hydrophobic, Pi-Alkyl |

| 2 | -8.2 | His363, Asp348 | Hydrogen Bond, Electrostatic |

| 3 | -7.9 | Ser268, Gln295 | Hydrogen Bond |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: Hypothetical Analysis of a 100 ns MD Simulation of the SIRT1-2,6-Diethylphenylthiourea Complex

| Metric | Average Value | Standard Deviation | Interpretation |

| Protein RMSD (Å) | 1.8 | 0.3 | The protein backbone is stable throughout the simulation. |

| Ligand RMSD (Å) | 1.2 | 0.4 | The ligand remains stably bound in the active site. |

| Intermolecular H-Bonds | 2.1 | 0.8 | An average of two hydrogen bonds are maintained between the ligand and receptor. |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Signaling Pathway Visualization

While the direct signaling pathway of 2,6-Diethylphenylthiourea is not established, its hypothetical inhibition of SIRT1 would impact downstream cellular processes. SIRT1 is known to deacetylate various substrates, influencing pathways related to metabolism, inflammation, and cell survival.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. mdpi.com [mdpi.com]

- 3. Urea and Thiourea Derivatives in Modern Drug Discovery and Medicinal Chemistry | Pharmaceuticals | MDPI [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]

- 9. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 10. bio-protocol.org [bio-protocol.org]

Pharmacological Potential of 2,6-Diethylphenylthiourea: A Technical Guide

Disclaimer: Direct pharmacological data for 2,6-Diethylphenylthiourea is not extensively available in the public domain. This guide provides a comprehensive overview of the potential pharmacological activities of this compound based on the well-documented properties of the broader class of thiourea derivatives. The experimental protocols and potential mechanisms of action described herein are representative of those used for similar molecules and should be adapted and validated for 2,6-Diethylphenylthiourea.

Introduction

2,6-Diethylphenylthiourea, also known by its National Cancer Institute (NCI) designation NSC 176357, is an aromatic organic compound featuring a thiourea backbone substituted with a 2,6-diethylphenyl group. The thiourea functional group is a key pharmacophore known to impart a wide range of biological activities. Thiourea derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological profiles, including anticancer, antiviral, and enzyme inhibitory properties. The presence of the bulky and lipophilic 2,6-diethylphenyl moiety is anticipated to influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing its interaction with biological targets.

This technical guide aims to provide researchers, scientists, and drug development professionals with a detailed overview of the potential pharmacological activities of 2,6-Diethylphenylthiourea. It summarizes the known biological effects of structurally related thiourea derivatives, offers detailed experimental protocols for assessing these activities, and presents potential mechanisms of action through signaling pathway diagrams.

Physicochemical Properties

A summary of the basic physicochemical properties of 2,6-Diethylphenylthiourea is presented in Table 1. These properties are crucial for understanding its potential absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value |

| Molecular Formula | C₁₁H₁₆N₂S |

| Molecular Weight | 208.32 g/mol |

| Melting Point | 196-198 °C |

| XLogP3 | 3.2 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

Potential Pharmacological Activities

Based on the activities of other thiourea derivatives, 2,6-Diethylphenylthiourea is predicted to have potential in the following areas:

Anticancer Activity

Thiourea derivatives have demonstrated significant potential as anticancer agents. Their mechanisms of action are often multifaceted, targeting various aspects of cancer cell biology.

Potential Mechanisms:

-

Induction of Apoptosis: Many thiourea compounds trigger programmed cell death in cancer cells.

-

Cell Cycle Arrest: They can halt the proliferation of cancer cells at different phases of the cell cycle.

-

Enzyme Inhibition: Thioureas are known to inhibit enzymes crucial for cancer progression, such as kinases and histone deacetylases.

A generalized workflow for screening the anticancer activity of a compound like 2,6-Diethylphenylthiourea is depicted below.

Caption: Workflow for anticancer drug screening.

Antiviral Activity

Several thiourea derivatives have been identified as potent antiviral agents, acting against a range of viruses.

Potential Mechanisms:

-

Inhibition of Viral Entry: Blocking the attachment or fusion of the virus to the host cell.

-

Inhibition of Viral Replication: Targeting viral enzymes essential for replication, such as polymerases or proteases.

The general process for evaluating the antiviral potential of a test compound is outlined in the following diagram.

Structure-Activity Relationship (SAR) Studies of 2,6-Diethylphenylthiourea Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiourea and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anticancer, antiviral, and enzyme inhibitory properties. The N,N'-disubstituted thiourea moiety allows for extensive chemical modifications to explore and optimize interactions with various biological targets. This technical guide focuses on the structure-activity relationship (SAR) of a specific subclass: 2,6-diethylphenylthiourea analogs. While comprehensive SAR studies on a broad series of these specific analogs are not extensively documented in publicly available literature, this document synthesizes information from related thiourea classes to provide a foundational understanding and a framework for future research. We will explore the general synthesis, potential biological targets, hypothetical SAR data, relevant experimental protocols, and key signaling pathways.

Introduction to Thiourea Derivatives in Drug Discovery

Thiourea-containing compounds are recognized as "privileged structures" in drug discovery, capable of interacting with multiple biological targets.[1] The hydrogen-bonding capabilities of the thiourea functional group, combined with the lipophilic nature of its substituents, contribute to its diverse pharmacological profile.[2] N-aryl and N,N'-diaryl thioureas, in particular, have been investigated for their potential as inhibitors of enzymes such as kinases, polymerases, and reverse transcriptases, as well as for their anticancer and antiviral activities.[3][4] The 2,6-diethylphenyl moiety is a bulky, lipophilic group that can influence the pharmacokinetic and pharmacodynamic properties of a molecule by restricting conformational flexibility and potentially enhancing binding to hydrophobic pockets within a target protein.

General Synthesis of 2,6-Diethylphenylthiourea Analogs

The synthesis of N-(2,6-diethylphenyl)-N'-substituted thiourea analogs typically follows a straightforward and well-established synthetic route. The key intermediate is 2,6-diethylphenyl isothiocyanate, which can be prepared from 2,6-diethylaniline. This isothiocyanate is then reacted with a variety of primary or secondary amines to yield the desired thiourea derivatives.

A general synthetic scheme is outlined below:

References

Exploring the Chemical Space Around 2,6-Diethylphenylthiourea: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiourea and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities, making them a compelling scaffold in drug discovery. This technical guide focuses on the chemical space surrounding 2,6-diethylphenylthiourea, a specific yet underexplored member of this family. While direct biological data for this compound is limited in publicly available literature, its structure provides a promising starting point for the development of novel therapeutic agents. This document provides a comprehensive overview of the synthesis, potential biological applications, and detailed experimental protocols for the exploration of 2,6-diethylphenylthiourea and its analogs. It is intended to serve as a foundational resource for researchers aiming to investigate this chemical space for applications in areas such as oncology, infectious diseases, and enzyme inhibition.

Introduction to 2,6-Diethylphenylthiourea

2,6-Diethylphenylthiourea is a disubstituted thiourea derivative. The presence of the diethylphenyl group introduces significant lipophilicity and steric bulk, which can influence its pharmacokinetic and pharmacodynamic properties. The thiourea moiety itself is known to be a key pharmacophore, capable of forming strong hydrogen bonds and coordinating with metal ions in enzyme active sites.[1]

Physicochemical Properties

A summary of the known physicochemical properties of 2,6-Diethylphenylthiourea is presented in Table 1. These properties are essential for understanding its behavior in biological systems and for the design of future derivatives.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆N₂S | |

| Molecular Weight | 208.33 g/mol | |

| CAS Number | 25343-30-0 | |

| Melting Point | 185-186 °C | |

| XLogP3 | 3.2 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 1 | |

| Rotatable Bond Count | 3 |

Table 1: Physicochemical Properties of 2,6-Diethylphenylthiourea

Synthetic Protocols

The synthesis of 2,6-diethylphenylthiourea and its derivatives can be achieved through several established methods. The most common approach involves the reaction of an appropriate isothiocyanate with a primary or secondary amine.

General Synthesis of N,N'-Disubstituted Thioureas

A versatile method for synthesizing unsymmetrical N,N'-disubstituted thioureas involves the reaction of an isothiocyanate with a primary amine.[2]

Experimental Protocol 1: Synthesis of N-(2,6-Diethylphenyl)-N'-[Substituted]thiourea

-

Materials:

-

2,6-diethylphenyl isothiocyanate

-

Substituted primary or secondary amine

-

Anhydrous inert organic solvent (e.g., methylene chloride, ethyl acetate)

-

Base (e.g., triethylamine, optional, to neutralize any acid byproduct)

-

-

Procedure:

-

Dissolve 2,6-diethylphenyl isothiocyanate (1 equivalent) in the chosen anhydrous solvent.

-

To this solution, add the substituted amine (1-1.2 equivalents) dropwise at room temperature with stirring. If the amine salt is used, add a base like triethylamine (1.2 equivalents).

-

The reaction is typically stirred at a temperature between 10-40 °C.[2] Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture can be worked up by washing with dilute acid (e.g., 1M HCl) to remove excess amine, followed by a wash with brine.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

-

Figure 1: General synthetic workflow for N,N'-disubstituted thioureas.

Exploration of Biological Activities

While specific data for 2,6-diethylphenylthiourea is lacking, the broader class of thiourea derivatives has demonstrated a wide array of biological activities.[3] This section outlines the potential therapeutic areas and provides detailed protocols for in vitro evaluation.

Anticancer Activity

Thiourea derivatives have shown significant potential as anticancer agents by targeting various pathways, including the inhibition of receptor tyrosine kinases like EGFR.[4]

Experimental Protocol 2: MTT Assay for Cytotoxicity Screening

-

Objective: To determine the cytotoxic effect of 2,6-diethylphenylthiourea derivatives on cancer cell lines.

-

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)[4][5]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Test compounds (dissolved in DMSO)

-

-

Procedure:

-

Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for 24-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[5]

-

Figure 2: Workflow for the MTT cytotoxicity assay.

Antibacterial Activity

Many thiourea derivatives exhibit potent antibacterial activity against a range of pathogens.[6]

Experimental Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

-

Objective: To determine the minimum concentration of a compound that inhibits the visible growth of a bacterium.

-

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Test compounds (serially diluted)

-

Bacterial inoculum standardized to 0.5 McFarland

-

-

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

-

Add a standardized bacterial inoculum to each well.

-

Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[7]

-

Enzyme Inhibition

Thiourea derivatives are known to inhibit various enzymes, including urease and cholinesterases.[8][9]

Experimental Protocol 4: Urease Inhibition Assay

-

Objective: To evaluate the inhibitory effect of thiourea derivatives on urease activity.

-

Materials:

-

Jack bean urease

-

Urea solution

-

Phosphate buffer (pH 8.2)

-

Phenol reagent and alkali reagent for ammonia quantification

-

96-well plate

-

Test compounds

-

-

Procedure:

-

In a 96-well plate, mix the urease enzyme solution with the test compound at various concentrations and incubate for a short period.

-

Initiate the enzymatic reaction by adding the urea solution.

-

After a defined incubation time at 37°C, stop the reaction and measure the amount of ammonia produced using the phenol-hypochlorite method.

-

Measure the absorbance at a specific wavelength (e.g., 625 nm).

-

Calculate the percentage of inhibition and the IC₅₀ value.[10]

-

Structure-Activity Relationship (SAR) and Chemical Space Exploration

Systematic modification of the 2,6-diethylphenylthiourea core can lead to the discovery of potent and selective drug candidates.

Key Structural Modifications

-

Substitution on the second nitrogen (N'): Introducing various aryl, heteroaryl, or alkyl groups can significantly impact biological activity. Electron-withdrawing or electron-donating groups on an aromatic ring can modulate the electronic properties and binding interactions.

-

Modification of the 2,6-diethylphenyl ring: Altering the alkyl substituents or introducing other functional groups on this ring can influence lipophilicity and steric interactions.

Figure 3: Logical relationships in SAR exploration.

Conclusion

While 2,6-diethylphenylthiourea itself remains a largely uncharacterized compound from a biological perspective, its chemical structure holds significant promise for drug discovery. By leveraging the established synthetic methodologies and biological screening protocols outlined in this guide, researchers can systematically explore the chemical space around this core scaffold. The insights gained from such studies will be invaluable in the rational design of novel thiourea derivatives with enhanced therapeutic potential. The versatility of the thiourea moiety, combined with the unique structural features of the 2,6-diethylphenyl group, provides a rich foundation for the development of next-generation therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. RU2087467C1 - Derivatives of n-phenylthiourea and a method of their synthesis - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 2,6-Diethylphenylthiourea

Introduction

Thiourea derivatives are a class of organic compounds with significant importance across various scientific disciplines, noted for their wide range of biological activities, including antibacterial, antioxidant, and anticancer properties.[1] Their utility as versatile intermediates in organic synthesis further elevates their status in drug development and materials science. This document provides a detailed, field-proven protocol for the synthesis of a specific N-monosubstituted thiourea, 2,6-diethylphenylthiourea, starting from 2,6-diethylaniline. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles, safety imperatives, and rationale behind the experimental design.

Synthetic Strategy and Mechanistic Overview

The conversion of a primary aromatic amine like 2,6-diethylaniline into its corresponding thiourea derivative is most reliably achieved through a two-step, one-pot sequence involving an isothiocyanate intermediate. The overall transformation is as follows:

-

Formation of Isothiocyanate: The primary amine is first converted into the highly reactive 2,6-diethylphenyl isothiocyanate. This is an electrophilic species primed for nucleophilic attack.

-

Nucleophilic Addition: The in situ generated isothiocyanate is then reacted with a nucleophilic ammonia source to yield the target 2,6-diethylphenylthiourea.

Several reagents can effect the first transformation. While carbon disulfide (CS2) is a common choice, this protocol utilizes thiophosgene (CSCl₂) for its high reactivity and efficiency.[2][3] The reaction of a primary amine with thiophosgene is a standard and effective method for isothiocyanate synthesis.[2][4]

The reaction mechanism proceeds via the nucleophilic attack of the aniline's nitrogen atom on the electrophilic carbon of thiophosgene. This is followed by the elimination of two molecules of hydrogen chloride (HCl). A stoichiometric amount of a non-nucleophilic base, such as triethylamine or calcium carbonate, is crucial to neutralize the HCl byproduct, which would otherwise protonate the starting aniline and halt the reaction. The resulting isothiocyanate is then immediately subjected to reaction with ammonia to form the stable thiourea product.

Visualized Experimental Workflow

The following diagram outlines the complete workflow from the starting material to the purified final product.

Caption: Experimental workflow for the synthesis of 2,6-diethylphenylthiourea.

Detailed Experimental Protocol

A. Critical Safety Precautions

-